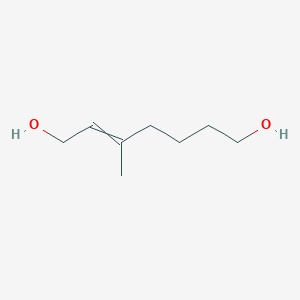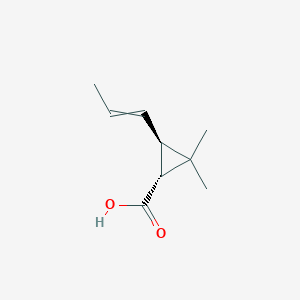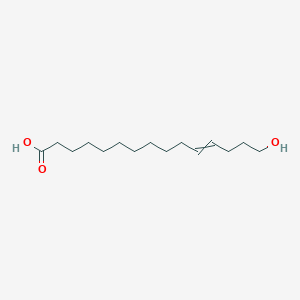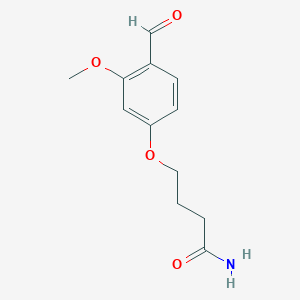
(1-Azidocyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Azidocyclopentyl)methanol is an organic compound that features both an azide group (-N₃) and a hydroxyl group (-OH) attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidocyclopentyl)methanol typically involves the azidation of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Azidocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: The azide group can be reduced to an amine group, yielding (1-Aminocyclopentyl)methanol.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: (1-Aminocyclopentyl)methanol.
Substitution: Iminophosphorane intermediates.
Wissenschaftliche Forschungsanwendungen
(1-Azidocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Azidocyclopentyl)methanol depends on the specific reaction it undergoes. For example:
In oxidation reactions: , the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
In reduction reactions: , the azide group is converted to an amine group through the addition of hydrogen atoms.
In substitution reactions: , the azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can further react to form various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylmethanol: Lacks the azide group, making it less reactive in certain types of chemical reactions.
(1-Aminocyclopentyl)methanol: Contains an amine group instead of an azide group, leading to different reactivity and applications.
Cyclopentylamine: Contains only an amine group and lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
(1-Azidocyclopentyl)methanol is unique due to the presence of both an azide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific research applications.
Eigenschaften
CAS-Nummer |
404344-97-4 |
|---|---|
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1-azidocyclopentyl)methanol |
InChI |
InChI=1S/C6H11N3O/c7-9-8-6(5-10)3-1-2-4-6/h10H,1-5H2 |
InChI-Schlüssel |
VNUUEMVKDBAIBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)



![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)





![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
